molecular formula C11H10ClNO2S B11862143 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole CAS No. 1207426-83-2

5-Chloro-2-(3,5-dimethoxyphenyl)thiazole

Cat. No.: B11862143
CAS No.: 1207426-83-2
M. Wt: 255.72 g/mol
InChI Key: FCPXHKWSVSJFBG-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,5-dimethoxyphenyl)thiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 3,5-dimethoxyphenyl group enhances its potential biological activity by providing additional sites for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole typically involves the reaction of 3,5-dimethoxybenzaldehyde with thioamide in the presence of a chlorinating agent. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,5-dimethoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The compound’s ability to modulate signaling pathways and gene expression also contributes to its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

1207426-83-2

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

5-chloro-2-(3,5-dimethoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNO2S/c1-14-8-3-7(4-9(5-8)15-2)11-13-6-10(12)16-11/h3-6H,1-2H3

InChI Key

FCPXHKWSVSJFBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C(S2)Cl)OC

Origin of Product

United States

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